molecular formula C11H7NOS B1597904 5-Phenyl-2-thienylisocyanate CAS No. 321309-34-6

5-Phenyl-2-thienylisocyanate

Cat. No.: B1597904
CAS No.: 321309-34-6
M. Wt: 201.25 g/mol
InChI Key: HEDGSHFNFRGBDX-UHFFFAOYSA-N
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Description

5-Phenyl-2-thienylisocyanate is an organic compound with the molecular formula C11H7NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and isocyanate, a functional group known for its reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-thienylisocyanate typically involves the reaction of 5-phenyl-2-thienylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Another method involves the use of thiophosgene, which reacts with the corresponding amine to form the isocyanate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity. Safety measures are crucial due to the toxic nature of some reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-2-thienylisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-thienylisocyanate involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • Phenyl isocyanate
  • Thiophene isocyanate
  • Benzyl isocyanate

Comparison: 5-Phenyl-2-thienylisocyanate is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-isocyanato-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-8-12-11-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDGSHFNFRGBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379979
Record name 5-Phenyl-2-thienylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-34-6
Record name 5-Phenyl-2-thienylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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